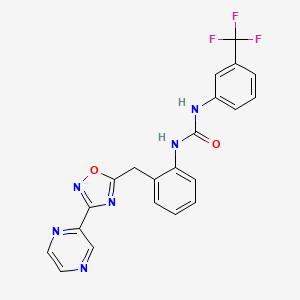
1-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H15F3N6O2 and its molecular weight is 440.386. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Formation
- The compound has been utilized in the formation of hydrogels. Specifically, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acids at pH 1–2. The gel's morphology and rheology are influenced by the anion identity, showcasing a method to tune the physical properties of the gels. This reveals a potential application in creating customizable materials for various uses (Lloyd & Steed, 2011).
Antiproliferative Activity
- A study on (imidazo[1,2-a]pyrazin-6-yl)ureas discovered that these compounds, synthesized through 6-aminoimidazo[1,2-a]pyrazine as a key intermediate, exhibit cytostatic activity against non-small cell lung cancer cell lines. One compound, in particular, demonstrated significant potential for p53 mutant reactivation in NSCLC-N6-L16 cell lines, indicating a promising avenue for cancer treatment (Bazin et al., 2016).
Synthesis of Novel Chemical Entities
- The research into synthesizing and evaluating a series of substituted quinazolines as antimicrobial agents highlighted the chemical's role in generating new compounds with broad-spectrum activity against various microorganisms. These findings underscore the compound's utility in developing new antimicrobial agents (Buha et al., 2012).
Antimicrobial Properties
- Novel heterocyclic compounds containing a sulfonamido moiety, synthesized for use as antibacterial agents, demonstrate the compound's relevance in addressing bacterial resistance. Several compounds exhibited high activities against bacteria, suggesting their potential in creating new antibacterial therapies (Azab, Youssef, & El-Bordany, 2013).
properties
IUPAC Name |
1-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N6O2/c22-21(23,24)14-5-3-6-15(11-14)27-20(31)28-16-7-2-1-4-13(16)10-18-29-19(30-32-18)17-12-25-8-9-26-17/h1-9,11-12H,10H2,(H2,27,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCOIKBBXKUXQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


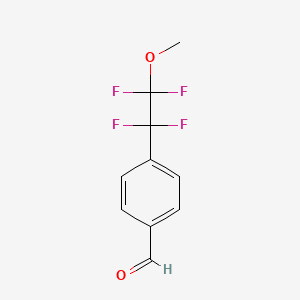
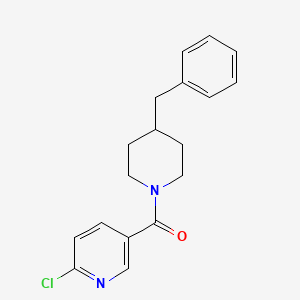
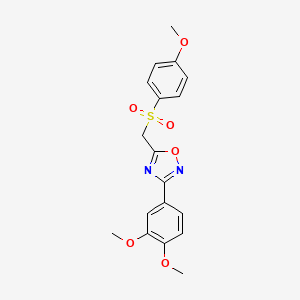

![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)
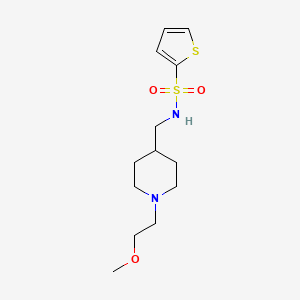

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)
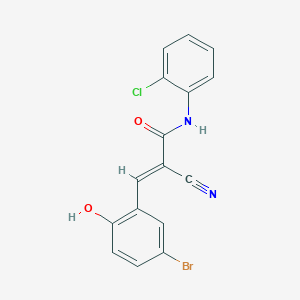
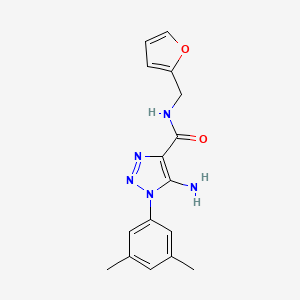
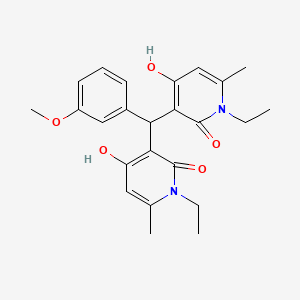
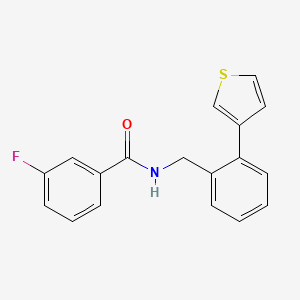
![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)